molecular formula C16H12N2O3 B15119368 (3E)-3-[1-(pyridin-2-ylamino)ethylidene]-2H-chromene-2,4(3H)-dione

(3E)-3-[1-(pyridin-2-ylamino)ethylidene]-2H-chromene-2,4(3H)-dione

Cat. No.: B15119368
M. Wt: 280.28 g/mol
InChI Key: NTIUACBLEPPRBX-VCHYOVAHSA-N
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Description

(3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a pyridine ring, an amino group, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-amino pyridine with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then cyclized with a benzopyran derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{1-[(pyridin-2-yl)amino]ethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione stands out due to its benzopyran core, which imparts unique chemical properties and potential biological activities. Its combination of functional groups allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-hydroxy-3-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]chromen-2-one

InChI

InChI=1S/C16H12N2O3/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)21-16(14)20/h2-9,19H,1H3/b18-10+

InChI Key

NTIUACBLEPPRBX-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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